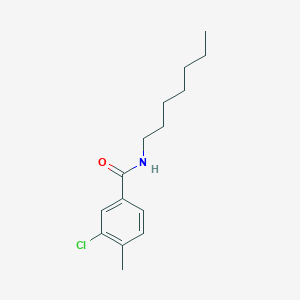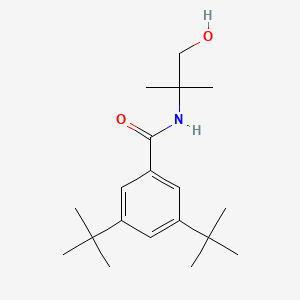
6-methyl-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one
Descripción general
Descripción
6-methyl-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C24H18N2O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.13174244 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Potential Applications
Synthesis and Characterization
The synthesis of quinoxaline derivatives, including structures related to "6-methyl-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one," involves complex reactions that yield compounds with potential pharmaceutical applications. For instance, the synthesis of novel isoxazolequinoxaline derivatives has been demonstrated through the reaction of specific quinoxaline precursors with methylbenzaldehydeoxime. These compounds have been characterized using techniques such as crystal structure analysis, DFT calculations, and docking studies, indicating their potential as anti-cancer drugs due to significant interactions with human proteins (Abad et al., 2021).
Reactivity and Microwave-Assisted Synthesis
The reactivity of benzoxazin-4-ones under microwave irradiation has been explored, leading to the efficient synthesis of hydroxy-quinolin-2-ones and N-acetyl-anthranilates. This research highlights the compound's utility in synthesizing oxygen and carbon nucleophiles, showcasing the versatility of benzoxazinones and pyrido[2,3-d][1,3]oxazin-4-one in organic synthesis (Prousis et al., 2013).
Palladium-Catalyzed Oxidative Carbonylation
An innovative approach involves the palladium-catalyzed cyclization-alkoxycarbonylation of 2-(trimethylsilanyl)ethynylaniline derivatives, leading to the synthesis of benzoxazines, quinazolin-2-ones, and quinoline-4-ones. This method underscores the strategic use of palladium catalysis in constructing complex heterocyclic compounds, providing a versatile toolkit for synthesizing a wide range of functionalized molecules (Costa et al., 2004).
Potential Biological Activities
Analgesic and Anti-inflammatory Properties
Research into 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has revealed compounds with significant analgesic and anti-inflammatory activities. This study emphasizes the compound's relevance in developing new therapeutics for pain and inflammation management (Dewangan et al., 2016).
Antimicrobial Activities
The synthesis of new quinazolinone derivatives has been linked to notable antimicrobial activities, offering a promising avenue for developing new antibiotics. These compounds have been tested against various bacterial strains, demonstrating their potential in combating microbial resistance (Patel et al., 2006).
Propiedades
IUPAC Name |
6-methyl-4-(2-oxo-4-phenyl-1H-quinolin-3-yl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-15-11-12-20-19(13-15)26(21(27)14-29-20)23-22(16-7-3-2-4-8-16)17-9-5-6-10-18(17)25-24(23)28/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVZIGYNVHBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methyl{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B4616118.png)

![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4616173.png)


![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4616189.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4616199.png)

